N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-10-9-13(19-23-10)16(21)17-6-7-20-12(3)15(11(2)18-20)14-5-4-8-22-14/h4-5,8-9H,6-7H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJOTVRBNMWCER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C(=C(C(=N2)C)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan, pyrazole, and isoxazole intermediates separately, followed by their coupling under specific conditions.
Furan Intermediate: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Pyrazole Intermediate: The pyrazole ring is often synthesized via the condensation of hydrazines with 1,3-diketones.
Isoxazole Intermediate: The isoxazole ring can be formed through the reaction of hydroxylamine with β-keto esters.
These intermediates are then coupled using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Pyrazolines
Substitution: Substituted isoxazoles
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is C16H18N4O3, with a molecular weight of approximately 314.34 g/mol. The synthesis typically involves multi-step organic reactions:
-
Formation of Intermediates :
- Furan Ring : Synthesized through cyclization of 1,4-dicarbonyl compounds.
- Pyrazole Ring : Formed via condensation of hydrazines with 1,3-diketones.
- Isoxazole Ring : Created by reacting hydroxylamine with β-keto esters.
- Coupling Reactions : The intermediates are coupled using reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) under controlled conditions to yield the final compound.
Anticancer Properties
Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer activity:
- Cytotoxicity Assays : In vitro assays have demonstrated that related compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, one study reported an IC50 value of 5.13 µM for a related compound in C6 glioma cells, indicating potent cytotoxic effects.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it may possess both antibacterial and antifungal activities:
- Mechanism of Action : The furan and pyrazole rings potentially interact with specific enzymes or receptors, modulating their activity and inducing apoptosis in pathogenic organisms.
Scientific Research Applications
The compound's unique structure allows for several applications across different fields:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Investigated for potential therapeutic effects including anti-inflammatory and analgesic activities. |
| Pharmaceutical Development | Explored for its bioactive properties in drug discovery efforts targeting various diseases. |
| Material Science | Used in developing new materials with specific properties such as polymers and coatings. |
Study on Glioma
A study evaluated the effects of a compound structurally related to this compound on glioma cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis.
Breast Cancer Evaluation
Research has shown moderate to good antiproliferative activities against breast cancer cell lines for compounds containing similar heterocyclic structures, highlighting the potential utility of this compound in cancer therapeutics.
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide
- This compound analogs
Uniqueness
The uniqueness of this compound lies in its multi-ring structure, which imparts distinct chemical and biological properties. Its combination of furan, pyrazole, and isoxazole rings makes it a versatile compound for various applications.
Biological Activity
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by recent research findings.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Pyrazole and Furan Rings : The pyrazole ring is synthesized through the condensation of hydrazine with 1,3-diketones, while the furan ring is formed via cyclization reactions of suitable precursors.
- Linkage Formation : The ethyl group is introduced as a linker between the pyrazole and furan moieties.
- Carboxamide Group Introduction : The final step involves the attachment of the isoxazole carboxamide group through appropriate coupling reactions.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant anticancer activity. For instance:
- Cytotoxicity Assays : In vitro assays have shown that compounds with similar structures can induce cell cycle arrest and apoptosis in various cancer cell lines, including glioma and neuroblastoma. One study reported an IC50 value of 5.13 µM for a related compound in C6 glioma cells, indicating potent cytotoxic effects .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it may possess both antibacterial and antifungal activities, making it a candidate for further development in treating infectious diseases .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Target Interaction : The furan and pyrazole rings can interact with specific enzymes or receptors, modulating their activity.
- Induction of Apoptosis : Flow cytometry analyses have indicated that compounds similar to this one can trigger apoptotic pathways in cancer cells .
Case Studies
Several studies have evaluated the effects of pyrazole derivatives on various cancer types:
- Study on Glioma : A compound structurally related to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole showed promising results in inhibiting glioma cell proliferation and inducing apoptosis .
- Breast Cancer Evaluation : Research has indicated moderate to good antiproliferative activities against breast cancer cell lines for compounds containing similar heterocyclic structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
